7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenyl derivatives followed by a series of condensation and functional group transformations. For instance, the bromination of 4-methylphenyl compounds can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(2-Bromoethoxy)-2H-chromen-2-one: Exhibits similar bromine substitution and has been studied for its antimicrobial and anticancer activities.
4-(3-Bromo-4-methylphenyl)butanoic acid: Shares structural similarities and is used in similar research applications.
Uniqueness
Properties
IUPAC Name |
7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-10-7-8-11(9-12(10)15)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNACFNCYKMKAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645381 |
Source
|
Record name | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-22-1 |
Source
|
Record name | 3-Bromo-4-methyl-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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